![molecular formula C11H15NO2 B2948056 2-[(Oxan-4-yl)methoxy]pyridine CAS No. 2195809-54-0](/img/structure/B2948056.png)
2-[(Oxan-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Oxan-4-yl)methoxy]pyridine, also known as OMP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a derivative of pyridine and contains an oxan-4-yl group, which has been shown to have significant effects on the compound's biological activity. In
Scientific Research Applications
Organic Synthesis and Catalysis
Pyridine derivatives play a crucial role in the field of organic synthesis and catalysis. For instance, the synthesis of new enantiopure bicyclic 1,2-oxazines through the addition of lithiated methoxyallene to chiral cyclic nitrones showcases the utility of pyridine derivatives in creating complex organic structures with high diastereoselectivity (Pulz et al., 2003). Additionally, (imino)pyridine palladium(II) complexes have been identified as selective ethylene dimerization catalysts, highlighting the application of pyridine derivatives in industrial processes to create valuable chemical products (Nyamato et al., 2015).
Material Science
In material science, pyridine derivatives are integral to developing advanced materials. For example, pyridine-functionalized graphene has been used in assembling metal-organic frameworks (MOFs) with enhanced catalytic activity for oxygen reduction reactions, which are crucial for fuel cell technology (Jahan et al., 2012). This demonstrates the potential of pyridine derivatives in creating materials with specific electrochemical properties.
Corrosion Inhibition
The application of pyridine derivatives extends into corrosion inhibition, where they have been shown to effectively protect metals against corrosion in acidic environments. Research has demonstrated that pyridine derivatives can serve as corrosion inhibitors for steel in hydrochloric acid, offering a promising solution for extending the lifespan of metal components in industrial settings (Ansari et al., 2015).
properties
IUPAC Name |
2-(oxan-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSHIFSYVYOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxan-4-yl)methoxy]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.